Resveratrol
Overview
Description
Resveratrol is a naturally occurring polyphenolic compound found in various plant species, including grapes, berries, and peanuts. It is a stilbenoid, a type of natural phenol, and is produced by plants in response to stress, injury, or pathogen attack. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties .
Mechanism of Action
Target of Action
Resveratrol, a natural polyphenol, has been shown to interact with several targets within the body. The primary interactions between this compound and its intended targets include hydrophobic and hydrogen bonding . It is known to activate a family of proteins called sirtuins, particularly SIRT1 . Sirtuins play a crucial role in regulating cellular metabolism and have been implicated in the aging process . Other key target genes identified for this compound include AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB .
Mode of Action
This compound exerts its effects through various mechanisms within the body. One of the most well-known mechanisms is its ability to activate sirtuins . This activation regulates behavior and function of the human body, playing a crucial role in health maintenance . It also suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells . Moreover, this compound inhibits PDE4, which raises levels of an important cell signaling molecule called cAMP .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modulate the circadian rhythm at the cellular and organismal levels . The circadian clock, a system regulating behavior and function of the human body, is primarily entrained by light-dark cycles; however, other factors such as feeding-fasting, oxygen, and temperature cycles play a significant role in its regulation . This compound also activates one of the same biochemical pathways as a low-calorie diet. This pathway ultimately activates AMPK and sirtuins .
Pharmacokinetics
This compound exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . A first in human study evaluated the bioavailability of this compound after ascending, single oral doses up to 700 mg this compound as jotroltm . After a single 500 mg dose of JOTROLTM, a Cmax of 455 ng/mL was observed . In this study, this compound exposures (AUCs and Cmax) increased with increasing doses .
Result of Action
This compound has antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . Therefore, it can protect against diverse chronic diseases, such as cardiovascular diseases (CVDs), cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease . It also exerts effect on intracellular calcium by modulating sequestration and release of intracellular stores .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The circadian clock, which this compound modulates, is primarily entrained by light-dark cycles . Other factors such as feeding-fasting, oxygen, and temperature cycles also play a significant role in its regulation . Therefore, the timing of this compound intake relative to these cycles may influence its efficacy.
Biochemical Analysis
Biochemical Properties
Resveratrol is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown that SULT1A1 is the main SULT responsible for the sulfation of this compound into this compound-3-O-sulfate .
Cellular Effects
This compound exhibits neuroprotective effects in many neurological disorders via autophagy modulation . It has been reported to promote motor coordination and improve remyelination with regular compacted myelin in most axons .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These effects are mediated, at least in part, via activating autophagic pathways that may involve SIRT1/FoxO1 activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to dampen cuprizone-induced demyelination and partially enhance myelin repair through modulation of the autophagic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound at a dosage of 250 mg/kg/day has been reported to promote motor coordination and improve remyelination .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown that SULT1A1 is the main enzyme responsible for the sulfation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resveratrol can be synthesized through several chemical routes. One common method involves the Wittig reaction, where triphenylphosphine and a base are used to convert primary alkyl halides and aldehydes/ketones into olefins . Another method is the Perkin reaction, which involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base .
Industrial Production Methods
Commercially, this compound is primarily extracted from the roots of Japanese knotweed (Polygonum cuspidatum), grape skins, and seeds. The extraction process involves solvent extraction followed by purification steps such as crystallization or chromatography . Biotechnological methods using microbial hosts like Escherichia coli and Saccharomyces cerevisiae have also been developed to produce this compound through metabolic engineering .
Chemical Reactions Analysis
Types of Reactions
Resveratrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to dihydrothis compound under specific conditions.
Substitution: This compound can undergo substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid.
Major Products
Oxidation: Quinones and other oxidation products.
Reduction: Dihydrothis compound.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Resveratrol has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders
Industry: Utilized in the formulation of dietary supplements, cosmetics, and pharmaceuticals.
Comparison with Similar Compounds
Resveratrol is often compared with other stilbenoids and polyphenolic compounds:
This compound stands out due to its wide range of biological activities and potential health benefits, making it a unique and valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | resveratrol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Resveratrol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031980 | |
Record name | Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |
Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |
Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder from methanol | |
CAS No. |
501-36-0 | |
Record name | Resveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Resveratrol | |
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Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
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Record name | resveratrol | |
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Record name | Resveratrol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |
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Record name | RESVERATROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-255 °C, MP: 261 °C (decomposes), 254 °C | |
Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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